N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate features a piperazine core substituted with a furan-2-yl-oxoethyl group and an acetamide-linked 5-chloro-2-methoxyphenyl moiety. Its oxalate salt form enhances solubility and bioavailability, a common strategy for improving pharmacokinetics in drug development. The 5-chloro-2-methoxyphenyl group is recurrent in bioactive molecules, often contributing to receptor binding affinity .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4.C2H2O4/c1-26-17-5-4-14(20)11-15(17)21-19(25)13-23-8-6-22(7-9-23)12-16(24)18-3-2-10-27-18;3-1(4)2(5)6/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJPTVMVABGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO. Its structure features a furan ring, a piperazine moiety, and a chloro-substituted methoxyphenyl group, which are critical for its biological activity.
1. Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and furan rings have shown inhibitory effects on cancer cell proliferation. A notable study demonstrated that compounds with piperazine scaffolds effectively inhibited tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties.
2. Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds featuring furan and piperazine groups. For example, derivatives tested against Gram-positive and Gram-negative bacteria exhibited varying degrees of antibacterial activity. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways may contribute to its efficacy.
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the furan ring is often associated with enhanced activity against inflammatory pathways, indicating that this compound could potentially modulate immune responses.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were evaluated for their anticancer properties against various cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that this compound may have therapeutic potential in oncology.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial activity of related compounds using disc diffusion methods against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed significant zones of inhibition, suggesting that the compound could be effective in treating bacterial infections.
Research Findings
Recent investigations into the synthesis and biological evaluation of derivatives containing the piperazine and furan motifs have yielded promising results. These studies emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound to fully understand its therapeutic potential.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic studies.
Mechanistic Insight : The oxalate counterion stabilizes the intermediate via hydrogen bonding, reducing side reactions.
Piperazine Functionalization
The secondary amines in the piperazine ring participate in alkylation, acylation, and nucleophilic substitution reactions, enabling structural diversification.
Alkylation
Acylation
| Reagents | Conditions | Products |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C, 2h | Acetylated piperazine with retained oxalate stability |
| Furan-2-carbonyl chloride | Pyridine, RT, 6h | Bis-acylated product with dual furan motifs |
Key Observation : Piperazine reactions are regioselective, favoring substitution at the less hindered nitrogen .
Furan Ring Reactivity
The furan moiety undergoes electrophilic substitution and oxidation, though its electron-rich nature limits some reactions.
Limitation : The adjacent oxoethyl group deactivates the furan ring, reducing reaction rates.
Oxalate Counterion Interactions
The oxalate ion influences solubility and participates in acid-base reactions:
Practical Implication : Oxalate removal is essential for modifying pharmacokinetic properties.
Photochemical Reactions
Under UV light (254 nm), the compound undergoes:
-
C–N bond cleavage in the acetamide group, forming radical intermediates .
-
Furan ring dimerization , observed via HPLC-MS.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Backbones
Several piperazine-acetamide derivatives share structural motifs with the target compound. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Furan vs. Phenyl/Thiazole/Oxadiazole : The furan-2-yl group in the target compound provides distinct electronic and steric properties compared to phenyl () or thiazole (). Furan’s oxygen atom may engage in hydrogen bonding, whereas sulfur in thiazole or nitrogen in oxadiazole () could alter target selectivity .
- Chloro-Methoxyphenyl vs.
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The oxalate salt of the target compound likely improves aqueous solubility compared to neutral analogs like ’s oxadiazole derivative, which lacks salt-forming groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
